Loganicacid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

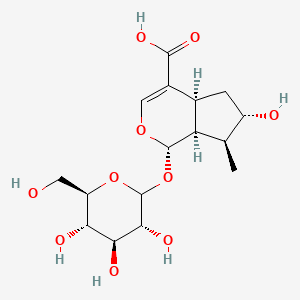

Structure

3D Structure

Properties

Molecular Formula |

C16H24O10 |

|---|---|

Molecular Weight |

376.36 g/mol |

IUPAC Name |

(1S,4aS,6S,7S,7aS)-6-hydroxy-7-methyl-1-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid |

InChI |

InChI=1S/C16H24O10/c1-5-8(18)2-6-7(14(22)23)4-24-15(10(5)6)26-16-13(21)12(20)11(19)9(3-17)25-16/h4-6,8-13,15-21H,2-3H2,1H3,(H,22,23)/t5-,6-,8+,9-,10-,11-,12+,13-,15+,16?/m1/s1 |

InChI Key |

JNNGEAWILNVFFD-MPDOOZMSSA-N |

Isomeric SMILES |

C[C@@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |

Canonical SMILES |

CC1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Loganic acid vs loganin structural differences

An In-depth Technical Guide to the Structural and Analytical Differentiation of Loganic Acid and Loganin

Abstract

This technical guide provides a comprehensive analysis of the structural distinctions between the iridoid glycosides loganic acid and loganin. We delve into the nuanced differences in their chemical architecture, the biosynthetic pathway that links them, and the analytical methodologies required for their definitive differentiation. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices for isolating and identifying these compounds. We will explore chromatographic, spectrometric, and spectroscopic techniques, providing validated, step-by-step protocols. The guide culminates with a discussion of their respective biological activities, underscoring the importance of accurate identification in pharmacological research.

Introduction

Iridoid glycosides are a class of monoterpenoids widely distributed in the plant kingdom, renowned for their diverse and potent biological activities. Among them, loganic acid and its derivative, loganin, are pivotal compounds found in numerous medicinal plants, including those from the Cornaceae and Loniceraceae families.[1][2] While structurally similar, a subtle yet critical difference in a single functional group profoundly impacts their physicochemical properties and dictates the analytical strategies required for their separation and identification. Understanding this distinction is paramount for quality control, metabolic studies, and the development of novel therapeutics. This guide will elucidate the core structural differences, the biosynthetic relationship, and the practical analytical workflows to distinguish these two important natural products.

Part 1: Core Molecular Structure and Properties

The fundamental difference between loganic acid and loganin lies at the C4 position of the cyclopentapyran ring. Both share the same iridoid core, a glucose moiety attached via a β-glycosidic linkage at C1, a hydroxyl group at C6, and a methyl group at C7.[3][4] The point of divergence is the functional group at C4:

This seemingly minor variation—the methylation of a carboxylic acid—is the sole distinction. Loganic acid has the chemical formula C₁₆H₂₄O₁₀, while loganin's formula is C₁₇H₂₆O₁₀.[3][4] This addition of a methyl group (-CH₃) and loss of a proton results in a net addition of a CH₂ unit and a corresponding mass difference of approximately 14.02 Da.

Comparative Physicochemical Properties

The presence of a free carboxylic acid in loganic acid versus a methyl ester in loganin significantly alters their polarity and chemical reactivity. Loganic acid is more polar and acidic, which influences its solubility and behavior in chromatographic systems.

| Property | Loganic Acid | Loganin |

| Molecular Formula | C₁₆H₂₄O₁₀[4] | C₁₇H₂₆O₁₀[3] |

| Molar Mass | 376.36 g/mol [4] | 390.4 g/mol [3] |

| Monoisotopic Mass | 376.13694696 Da[4] | 390.15259702 Da[3] |

| Key Functional Group (C4) | Carboxylic Acid (-COOH)[4] | Methyl Ester (-COOCH₃)[3] |

| Predicted XlogP | -1.7[6] | -1.4[7] |

| CAS Number | 22255-40-9[4] | 18524-9-2[3] |

Part 2: The Biosynthetic Connection

Loganic acid and loganin are not independent products but are directly linked in the iridoid biosynthetic pathway. Loganic acid serves as the immediate precursor to loganin.[5][8]

The conversion is a straightforward enzymatic methylation reaction. The enzyme Loganic Acid O-methyltransferase (LAMT) catalyzes the transfer of a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to the carboxyl group of loganic acid, yielding loganin and S-adenosyl-L-homocysteine (SAH).[8][9] This step is crucial as loganin is subsequently converted to secologanin, a key intermediate in the biosynthesis of a vast array of terpene indole alkaloids.[9]

Part 3: Analytical Methodologies for Differentiation

Accurate differentiation between loganic acid and loganin is essential for phytochemical analysis and quality control. Their structural similarity demands high-resolution analytical techniques.

A. High-Performance Liquid Chromatography (HPLC/UPLC)

Principle: The primary differentiating factor for chromatographic separation is polarity. In reversed-phase chromatography (the most common mode for these compounds), a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures).[10] Loganic acid, with its free carboxylic acid group, is significantly more polar than the methyl-esterified loganin. Consequently, loganic acid has less affinity for the nonpolar stationary phase and will elute earlier than loganin.[11][12]

Protocol: Reversed-Phase UPLC-DAD Analysis

-

Sample Preparation: Extract plant material using ultrasonication with 75% methanol. Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter.[10]

-

Column: Use a C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 × 100 mm, 1.7 µm).[13]

-

Mobile Phase:

-

Gradient Elution: A typical gradient might run from ~5-10% B to 30-40% B over 15-20 minutes. This ensures good separation of both compounds from other matrix components.[10]

-

Flow Rate: 0.3 mL/min.[13]

-

Column Temperature: 40 °C.[13]

-

Detection: Diode Array Detector (DAD) monitoring at ~240 nm, the characteristic absorbance maximum for the iridoid chromophore.

-

Expected Outcome: A chromatogram showing a peak for loganic acid at an earlier retention time, followed by a distinct peak for loganin.

B. Mass Spectrometry (MS)

Principle: Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). The ~14.02 Da mass difference between loganic acid (C₁₆H₂₄O₁₀) and loganin (C₁₇H₂₆O₁₀) is easily resolved by modern high-resolution mass spectrometers (e.g., Q-TOF or Orbitrap).[10][13] Tandem MS (MS/MS) can further confirm identity by analyzing fragmentation patterns. The loss of the glucose moiety (162 Da) is a common fragmentation for both, but the subsequent fragments will differ due to the C4 functional group.[13][15]

Protocol: UPLC-ESI-QTOF-MS Analysis

-

Chromatographic Separation: Interface the UPLC system (as described above) directly with the mass spectrometer.

-

Ionization: Use an Electrospray Ionization (ESI) source, typically in negative ion mode for loganic acid to easily form the [M-H]⁻ ion, and positive mode for loganin ([M+H]⁺, [M+Na]⁺, [M+NH₄]⁺).[13]

-

Mass Analysis:

-

Full Scan (MS1): Acquire data over a mass range of m/z 100-1000.

-

Tandem MS (MS/MS): Isolate the precursor ions for loganic acid and loganin and subject them to collision-induced dissociation (CID).

-

-

Data Interpretation:

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR provides the most definitive structural information. The key differentiating signal is from the methyl ester group in loganin, which is absent in loganic acid.

-

¹H NMR: Loganin will exhibit a sharp singlet integrating to three protons with a chemical shift (δ) around 3.7 ppm. This signal, corresponding to the -OCH₃ protons of the methyl ester, is completely absent in the ¹H NMR spectrum of loganic acid.[16][17]

-

¹³C NMR: The spectrum of loganin will show a carbon resonance at approximately 51 ppm, characteristic of the methoxy carbon (-OC H₃) of the methyl ester. The carbonyl carbon of the ester in loganin will also have a slightly different chemical shift compared to the carboxylic acid carbonyl in loganic acid.[16][17]

Protocol: NMR Sample Analysis

-

Sample Preparation: Purify loganic acid and loganin using preparative or semi-preparative HPLC.[14] Ensure the sample is thoroughly dried to remove residual solvents.

-

Solvent: Dissolve the purified compound in a deuterated solvent such as Methanol-d₄ (CD₃OD) or DMSO-d₆.

-

Acquisition: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Analysis:

-

For loganin, identify the characteristic ¹H singlet at ~3.7 ppm and the ¹³C signal at ~51 ppm.

-

For loganic acid, confirm the absence of these signals. The exchangeable proton of the carboxylic acid may be visible as a broad singlet at higher chemical shifts or may exchange with the solvent.

-

Integrated Analytical Workflow

Part 4: Biological and Pharmacological Significance

Both loganic acid and loganin exhibit a range of valuable biological activities, making their accurate identification crucial for drug development and herbal medicine standardization.

-

Loganic Acid: Has demonstrated significant antioxidant, anti-inflammatory, and cytoprotective properties.[18][19][20] It can scavenge free radicals and has been shown to protect against heavy metal-induced toxicity.[18][20] Studies also indicate its potential to modulate inflammatory pathways like NF-κB and activate the Nrf2 signaling pathway.[18] It has also been investigated for its beneficial effects in models of atherosclerosis and diabetes.[18][21][22]

-

Loganin: Is one of the most widely studied iridoid glycosides, with extensive research on its anti-inflammatory, neuroprotective, anti-diabetic, and antitumor activities.[1][23][24] It has been shown to protect against sepsis-induced lung injury, reduce neuroinflammation, and exert antidepressant-like effects.[1][23] Its mechanisms of action often involve the modulation of signaling pathways such as PI3K/Akt and NF-κB.[1]

Conclusion

The structural difference between loganic acid and loganin is confined to a single functional group: a carboxylic acid versus a methyl ester at the C4 position. This distinction is the direct result of the enzymatic methylation of loganic acid by LAMT. While subtle, this structural change imparts distinct physicochemical properties, most notably a difference in polarity and molecular mass. These differences are readily exploited by a combination of modern analytical techniques. Reversed-phase HPLC provides robust separation based on polarity, high-resolution mass spectrometry confirms their distinct molecular formulas, and NMR spectroscopy offers unambiguous structural confirmation through the unique signals of the methyl ester group in loganin. A thorough understanding and application of these methodologies are indispensable for any researcher working with these potent and pharmacologically significant iridoid glycosides.

References

-

Zhang, L., et al. (2022). Phytochemistry, synthesis, analytical methods, pharmacological activity, and pharmacokinetics of loganin: A comprehensive review. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87691, (-)-Loganin. Retrieved from PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89640, Loganic Acid. Retrieved from PubChem. [Link]

-

Wikipedia. (n.d.). Loganic acid. Retrieved from Wikipedia. [Link]

-

ResearchGate. (n.d.). The chemical structure of loganin. Retrieved from ResearchGate. [Link]

-

Abirami, A., et al. (2022). Antioxidant and cytoprotective properties of loganic acid isolated from seeds of Strychnos potatorum L. against heavy metal induced toxicity in PBMC model. Taylor & Francis Online. [Link]

-

ResearchGate. (n.d.). The chemical structure of loganin from C. officinalis fruits. Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). Effects of loganic acid (LA) (daily dose of 20 mg/kg b.w. for 14 days).... Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). Chemical structure of loganic acid. Retrieved from ResearchGate. [Link]

-

Szych, N., et al. (2023). The Reaction Mechanism of Loganic Acid Methyltransferase: A Molecular Dynamics Simulation and Quantum Mechanics Study. National Center for Biotechnology Information. [Link]

-

PubChemLite. (n.d.). Loganin (C17H26O10). Retrieved from PubChemLite. [Link]

-

PubChemLite. (n.d.). Loganic acid (C16H24O10). Retrieved from PubChemLite. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45033598, Loganin (Meliatin; Loganoside). Retrieved from PubChem. [Link]

-

Wang, Y., et al. (2024). An integrated strategy based on LC/MS for the systematic screening of loganin metabolites in vivo. National Center for Biotechnology Information. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 101696514, Loganic acid 6'-glucoside. Retrieved from PubChem. [Link]

-

Chemistry LibreTexts. (2021). 4.1: Biosynthesis of Monoterpenes - Loganin. Retrieved from Chemistry LibreTexts. [Link]

-

Taylor & Francis Online. (n.d.). Loganic acid – Knowledge and References. Retrieved from Taylor & Francis Online. [Link]

-

ResearchGate. (n.d.). The chemical structures of loganic acid, loganin, sweroside and cornuside. Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). Determination of loganic acid, chiratin, and loganin in Dipsaci Radix. Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). Mass spectra of the aglycone ions of loganic acid (1) and epi-loganic acid (2). Retrieved from ResearchGate. [Link]

-

Battersby, A. R., et al. (1968). Alkaloid biosynthesis. Part XIII. The structure, stereochemistry, and biosynthesis of loganin. Journal of the Chemical Society C: Organic. [Link]

-

ResearchGate. (n.d.). MS diagram (ESI-) and ions fragmentation pathways of loganic acid (3). Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). Chemical structure of loganin from C. officinalis fruits. Retrieved from ResearchGate. [Link]

-

Escher, S., et al. (1970). Biosynthesis of loganin and the indole alkaloids from hydroxygeraniol–hydroxynerol. Journal of the Chemical Society D: Chemical Communications. [Link]

-

Wikipedia. (n.d.). Loganin. Retrieved from Wikipedia. [Link]

-

Proniewicz, E., et al. (2021). Physicochemical Characterization of the Loganic Acid–IR, Raman, UV-Vis and Luminescence Spectra Analyzed in Terms of Quantum Chemical DFT Approach. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). HPLC chromatograms showing peaks corresponding to the marker compounds.... Retrieved from ResearchGate. [Link]

-

Li, Y., et al. (2021). Comparative study on chemical constituents of different medicinal parts of Lonicera japonica Thunb. Based on LC-MS combined with multivariate statistical analysis. National Center for Biotechnology Information. [Link]

-

Fedoreev, S., et al. (2023). Analytical and Preparative Separation of Softwood Lignans by Supercritical Fluid Chromatography. MDPI. [Link]

-

ResearchGate. (n.d.). Physicochemical Characterization of the Loganic Acid–IR, Raman, UV-Vis and Luminescence Spectra Analyzed in Terms of Quantum Chemical DFT Approach. Retrieved from ResearchGate. [Link]

-

Dzydzan, O., et al. (2020). Loganic Acid, an Iridoid Glycoside Extracted from Cornus mas L. Fruits, Reduces of Carbonyl/Oxidative Stress Biomarkers in Plasma and Restores Antioxidant Balance in Leukocytes of Rats with Streptozotocin-Induced Diabetes Mellitus. PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. (-)-Loganin | C17H26O10 | CID 87691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Loganic Acid | C16H24O10 | CID 89640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Loganic acid - Wikipedia [en.wikipedia.org]

- 6. PubChemLite - Loganic acid (C16H24O10) [pubchemlite.lcsb.uni.lu]

- 7. PubChemLite - Loganin (C17H26O10) [pubchemlite.lcsb.uni.lu]

- 8. The Reaction Mechanism of Loganic Acid Methyltransferase: A Molecular Dynamics Simulation and Quantum Mechanics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Loganin - Wikipedia [en.wikipedia.org]

- 10. Comparative study on chemical constituents of different medicinal parts of Lonicera japonica Thunb. Based on LC-MS combined with multivariate statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. An integrated strategy based on LC/MS for the systematic screening of loganin metabolites in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. Physicochemical Characterization of the Loganic Acid–IR, Raman, UV-Vis and Luminescence Spectra Analyzed in Terms of Quantum Chemical DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. apexbt.com [apexbt.com]

- 20. tandfonline.com [tandfonline.com]

- 21. researchgate.net [researchgate.net]

- 22. Loganic Acid, an Iridoid Glycoside Extracted from Cornus mas L. Fruits, Reduces of Carbonyl/Oxidative Stress Biomarkers in Plasma and Restores Antioxidant Balance in Leukocytes of Rats with Streptozotocin-Induced Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. medchemexpress.com [medchemexpress.com]

- 24. biorlab.com [biorlab.com]

Methodological & Application

Preparation of Loganic Acid Stock Solution in DMSO for Cell-Based Assays: An Application Note and Protocol

Introduction: The Scientific Context of Loganic Acid

Loganic acid, an iridoid glycoside found in various medicinal plants, is a subject of growing interest within the scientific community.[1] Its diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties, have positioned it as a promising candidate for further investigation in drug discovery and development.[1][2] For researchers conducting cell-based assays, the accurate and reproducible preparation of a loganic acid stock solution is a critical first step that profoundly impacts the integrity and reliability of experimental outcomes.

This comprehensive guide provides a detailed protocol for the preparation of loganic acid stock solutions in dimethyl sulfoxide (DMSO). It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound effectively, ensuring the validity of their cellular assay results. The protocols herein are grounded in established best practices for compound management and cell culture, emphasizing scientific integrity and experimental robustness.

Physicochemical Properties of Loganic Acid

A thorough understanding of the physicochemical properties of loganic acid is fundamental to its proper handling and use in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₂₄O₁₀ | PubChem |

| Molecular Weight | 376.36 g/mol | PubChem |

| Appearance | White to off-white powder | N/A |

| Solubility in DMSO | ≥75 mg/mL (≥199 mM) | Selleck Chemicals[3] |

| Storage (Powder) | -20°C for up to 3 years | TargetMol |

| Storage (Solution) | -80°C for up to 1 year | TargetMol |

PART 1: Preparing the High-Concentration Stock Solution

The initial preparation of a concentrated stock solution in DMSO is a pivotal step that requires precision and adherence to best practices to ensure the compound's stability and accurate concentration.

Materials and Reagents

-

Loganic Acid Powder: High purity (≥98%) is recommended.

-

Dimethyl Sulfoxide (DMSO): Anhydrous, cell culture grade (purity ≥99.9%). Use a fresh, unopened bottle to minimize water absorption, which can affect solubility and compound stability.[3]

-

Sterile, Nuclease-Free Microcentrifuge Tubes: 1.5 mL or 2.0 mL, preferably amber or covered in foil to protect from light.

-

Calibrated Analytical Balance: Capable of measuring to at least four decimal places.

-

Calibrated Pipettes and Sterile, Filtered Pipette Tips

-

Vortex Mixer

-

Water Bath or Sonicator (Optional): For aiding dissolution.

-

Personal Protective Equipment (PPE): Laboratory coat, gloves, and safety glasses.

Rationale for Choosing DMSO

DMSO is the solvent of choice for loganic acid and many other non-polar compounds in life science research for several key reasons:

-

High Solubilizing Power: DMSO can dissolve a wide range of compounds that are poorly soluble in aqueous solutions.[4]

-

Miscibility with Aqueous Media: DMSO is miscible with water and cell culture media, allowing for the dilution of the stock solution to working concentrations with minimal precipitation.

-

Low Volatility: Its high boiling point (189 °C) minimizes evaporation and concentration changes during handling.

However, it is crucial to be mindful of DMSO's potential cytotoxicity, which will be addressed in the dilution protocol.

Step-by-Step Protocol for a 100 mM Loganic Acid Stock Solution

This protocol details the preparation of a 100 mM stock solution, a common starting concentration for many cell-based assays.

1. Calculation of Required Mass:

To prepare a desired volume of a 100 mM stock solution, use the following formula:

Mass (mg) = 100 mmol/L * Volume (L) * 376.36 g/mol * 1000 mg/g

Example: To prepare 1 mL (0.001 L) of a 100 mM stock solution:

Mass (mg) = 100 mmol/L * 0.001 L * 376.36 g/mol * 1000 mg/g = 37.64 mg

2. Weighing the Loganic Acid:

-

Place a sterile microcentrifuge tube on the analytical balance and tare.

-

Carefully weigh the calculated amount of loganic acid powder directly into the tube. Meticulous weighing is paramount for accurate concentration determination.

3. Dissolution in DMSO:

-

Add the calculated volume of anhydrous, cell culture-grade DMSO to the microcentrifuge tube containing the loganic acid powder.

-

Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear, particulate-free solution should be obtained.

-

Troubleshooting Dissolution: If the loganic acid does not readily dissolve, the following steps can be taken:

-

Sonication: Place the tube in a water bath sonicator for 5-10 minutes.

-

Gentle Warming: Briefly warm the solution in a 37°C water bath. Avoid excessive heat, as it may degrade the compound.

-

4. Aliquoting and Storage:

-

To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, nuclease-free microcentrifuge tubes.

-

Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials.

-

Store the aliquots at -80°C for long-term stability (up to one year). For short-term use (up to one month), storage at -20°C is acceptable.

Sources

- 1. Loganic acid protects against ulcerative colitis by inhibiting TLR4/NF-κB mediated inflammation and activating the SIRT1/Nrf2 anti-oxidant responses in-vitro and in-vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. lifetein.com [lifetein.com]

Isolation and Purification of Loganic Acid via Multi-Stage Column Chromatography

Application Note: AN-PHYT-042

Executive Summary

Loganic acid is a bioactive iridoid glycoside widely distributed in Gentianaceae (e.g., Gentiana spp.) and Caprifoliaceae (e.g., Lonicera spp.). Unlike its methyl ester counterpart (loganin), loganic acid possesses a free carboxylic acid moiety at the C-11 position. This structural feature presents a unique purification challenge: it causes severe peak tailing on normal-phase silica due to ionization and irreversible adsorption.

This Application Note defines a robust, scalable protocol for isolating loganic acid with >98% purity. We reject the "one-column-fits-all" approach. Instead, we utilize a Orthogonal Chromatographic Strategy :

-

Capture: Macroporous resin to remove sugars and bulk matrix.

-

Resolution: Acidified Normal-Phase Silica or C18 Reverse Phase to separate loganic acid from neutral iridoids (loganin, sweroside).

Physicochemical Profile & Separation Logic[1]

Understanding the molecule is the prerequisite for separation.

| Property | Value / Characteristic | Chromatographic Implication |

| Structure | Iridoid Glycoside | Highly polar; requires polar mobile phases. |

| Functional Group | C-11 Carboxylic Acid | Critical: Will ionize at neutral pH ( |

| Solubility | High: Water, MeOH, EtOHLow: CHCl3, Hexane | Incompatible with non-polar normal phase systems (Hexane/EtOAc) without polar modifiers. |

| Key Contaminants | Loganin, Sweroside, Sugars | Loganin is the methyl ester of loganic acid. Separation relies on the acidity difference. |

Strategic Workflow (Process Map)

The following diagram illustrates the decision logic and workflow for isolating loganic acid from crude plant extracts.

Figure 1: Orthogonal purification workflow exploiting polarity and acidity differences.

Detailed Protocols

Phase 1: Extraction & Pre-treatment

Goal: Maximize recovery while minimizing chlorophyll and non-polar lipid extraction.

-

Extraction: Macerate dried, powdered plant material (e.g., Gentiana scabra roots) in 70% Ethanol (1:10 w/v) for 2 hours under reflux or ultrasonication.

-

Why 70%? 100% MeOH extracts too many lipophilic chlorophylls; 100% Water extracts too many polysaccharides (pectins) that clog columns.

-

-

Concentration: Evaporate solvent under reduced pressure (Rotavap) at 50°C until no alcohol remains.

-

Defatting (Optional but Recommended): Partition the aqueous residue with Petroleum Ether (3x). Discard the organic layer. This protects the downstream resin column from irreversible fouling by lipids.

Phase 2: Enrichment via Macroporous Resin (Diaion HP-20 / D101)

Goal: Remove sugars (too polar) and neutral iridoids (less polar).

This is the most critical step for scale-up. Direct application of crude extract to silica gel often fails due to the "sticky" nature of the glycosides.

Protocol:

-

Resin Preparation: Soak Diaion HP-20 or D101 resin in 95% EtOH for 24h to remove monomers, then rinse with water until no alcohol smell remains.

-

Loading: Load the aqueous sample (from Phase 1) onto the column (Ratio: 1g crude extract per 30g wet resin).

-

Elution Gradient:

-

Validation: Spot fractions on TLC (See Section 6). Combine loganic acid fractions and evaporate to dryness.

Phase 3: Purification (Choose A or B)

Option A: Acidified Silica Gel (Normal Phase)

Best for: Large scale, lower cost.

The Challenge: Loganic acid tails on silica because the -COOH group interacts with silanol groups (

-

Stationary Phase: Silica Gel 60 (200-300 mesh).

-

Mobile Phase Preparation:

-

System: Chloroform : Methanol : Water : Acetic Acid (60 : 35 : 10 : 1) .

-

Procedure: Mix thoroughly in a separatory funnel. Allow to settle. Use the lower phase only.

-

-

Equilibration: Flush column with mobile phase for 2 BVs.

-

Elution: Isocratic elution.

-

Observation: Loganic acid typically elutes after less polar impurities but before severe tailing occurs due to the acetic acid suppression.

-

Option B: ODS (C18) Reverse Phase

Best for: High purity (>98%), removing similar glycosides.

-

Stationary Phase: ODS-A (50

). -

Mobile Phase: Methanol : 0.1% Formic Acid in Water.

-

Gradient:

-

0-10 min: 10% MeOH

-

10-40 min: 10%

40% MeOH

-

-

Mechanism: Loganic acid elutes earlier than loganin (methyl ester) because the free acid makes it more hydrophilic. The formic acid ensures the peak remains sharp.

Analytical Validation (HPLC-UV)

To verify the isolation, use the following analytical method.

| Parameter | Condition |

| Column | C18 Analytical (e.g., Agilent Zorbax SB-C18, 4.6 x 250mm, 5 |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |

| Isocratic Program | 90% A : 10% B (Adjust B to 15% if retention is too high) |

| Flow Rate | 1.0 mL/min |

| Wavelength | 238 nm (Max absorption of iridoid enol-ether system) |

| Temperature | 25°C |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Broad/Tailing Peak (Silica) | Ionization of -COOH group. | Add 1% Acetic Acid to the mobile phase.[4] Ensure water content is sufficient to hydrate the silica. |

| Co-elution with Loganin | Insufficient selectivity. | Switch to C18 reverse phase. The methyl ester (loganin) is significantly more hydrophobic and will retain longer on C18. |

| Sample Precipitates on Column | Solubility mismatch. | Do not load a MeOH-dissolved sample onto a Hexane/CHCl3 packed column. Use "Dry Loading" (adsorb sample onto a small amount of silica, dry it, then pour on top of the bed). |

| Low Recovery | Irreversible adsorption. | The compound may be stuck on the silica.[5] Flush with 100% MeOH to recover, then switch to Polyamide or Resin chromatography. |

References

-

He, Y., et al. (2015). "Separation and Purification of Iridoid Glycosides from Gentiana by Macroporous Resin and High-Speed Counter-Current Chromatography." Journal of Chromatographic Science.

-

Liu, L., et al. (2009).[4] "Preparative purification of morroniside and loganin from Fructus corni by combination of macroporous absorption resin and HSCCC." Journal of Chromatographic Science.

-

Wang, X., et al. (2012). "Isolation of loganic acid from Lonicera japonica using pH-zone-refining counter-current chromatography." Journal of Separation Science.

- Hostettmann, K., & Marston, A. (1998). Preparative Chromatography Techniques: Applications in Natural Product Isolation. Springer. (Standard text for solvent system selection).

Sources

- 1. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preparative Separation and Purification of Four Glycosides from Gentianae radix by High-Speed Counter-Current Chromatography and Comparison of Their Anti-NO Production Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparative purification of morroniside and loganin from Fructus corni by combination of macroporous absorption resin and HSCCC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. column-chromatography.com [column-chromatography.com]

Troubleshooting & Optimization

Technical Support Center: Loganic Acid Stability Protocol

Topic: Improving Loganic Acid Stability in Aqueous Solutions Ticket ID: LA-STAB-001 Assigned Specialist: Senior Application Scientist, Natural Products Chemistry[1][2]

Executive Summary & Molecule Profile[1][2]

User: "Why is my Loganic Acid standard degrading in solution?"

Scientist's Log: Loganic acid (

Quick Reference Data:

| Parameter | Value | Critical Note |

|---|---|---|

| Molecular Weight | 376.36 g/mol | Detectable via LC-MS (ESI-) at m/z 375.[1][2] |

| pKa (Predicted) | ~4.5 | At pH < 4.5, it exists primarily in non-ionized form; at pH > 4.5, as the carboxylate anion.[2] |

| Solubility | High (Water, MeOH) | >30 mg/mL in water.[1][2] Avoid non-polar solvents.[2] |

| Critical Weakness | O-Glycosidic Bond | Susceptible to acid hydrolysis and

Module A: The pH Conundrum (Chemical Hydrolysis)

Diagnosis: If you observe a gradual decrease in peak area over 24-48 hours in aqueous buffer, you are likely witnessing acid-catalyzed hydrolysis .[1][2]

The Mechanism:

Loganic acid contains an acetal linkage (glycosidic bond) connecting the glucose moiety to the iridoid aglycone. In the presence of excess

Protocol: Optimizing pH for Stability

Objective: Maintain the molecule in a zone where hydrolysis kinetics are minimized without triggering alkaline ring opening.

-

Target pH Range: 5.0 – 6.5 .

-

Buffer Selection:

-

Recommended: Ammonium Acetate (10-20 mM) adjusted to pH 6.[1][2]0. This is volatile (LC-MS compatible) and provides sufficient buffering capacity.[1][2]

-

Avoid: Phosphate buffers stored for long periods (phosphate can precipitate with trace metals that catalyze oxidation, though less critical for iridoids than flavonoids).[1][2]

-

-

The "pKa Trap":

Visualization: Stability Decision Matrix

Caption: Decision tree for stabilizing loganic acid. Note the critical divergence based on sample source (fresh vs. purified).

Module B: Enzymatic Degradation (The "Hidden" Killer)[1]

Diagnosis: "I extracted fresh Gentiana roots with water, and my loganic acid yield is zero, but I see a large unknown peak."

The Cause:

Plants containing iridoid glycosides also contain specific

-

Reaction: Loganic Acid +

-glucosidase -

Speed: This can occur within minutes at room temperature.[2]

Protocol: Enzyme Inactivation

Objective: Denature proteins before extraction occurs.[2]

-

Method B: Thermal Inactivation

-

If water extraction is required (e.g., for "green" chemistry), the water must be boiling (

C) before adding the plant material.[1] -

Step: Drop sliced plant material into boiling water. Boil for 5-10 minutes. Cool rapidly on ice.

-

Module C: Storage & Handling

Diagnosis: Standard solutions degrading in the autosampler.

Protocol:

| Condition | Recommendation | Rationale |

|---|---|---|

| Solvent | 10-20% Acetonitrile in Water | Pure water promotes microbial growth; pure organic solvent may cause evaporation/concentration issues.[1][2] |

| Temperature | 4°C (Autosampler) | Reduces kinetic energy for hydrolysis.[1][2] |

| Container | Amber Glass (Silanized) | Prevents surface adsorption (though less critical for glycosides than cationic drugs) and UV degradation.[1][2] |

| Additives | 0.1% Formic Acid (Optional) | Use with caution. Only for short-term LC-MS analysis.[1][2] Long-term storage in acid promotes hydrolysis.[1][2] |

Frequently Asked Questions (FAQ)

Q1: Can I use 0.1% Trifluoroacetic Acid (TFA) in my mobile phase? A: Yes, but minimize exposure.[1][2] TFA creates a pH of ~2.[2]0. While the residence time in an HPLC column (<30 min) is too short for significant hydrolysis, do not leave loganic acid dissolved in TFA-containing mobile phase in the autosampler for 24 hours.[2] Use Formic Acid (weaker acid) or Acetic Acid if possible.[1][2]

Q2: Is Loganic Acid light sensitive?

A: Moderately. While it lacks the extended conjugation of anthocyanins, UV light can induce photo-oxidation over long periods.[2] Always use amber vials for storage

Q3: My peak splits into two. Is this degradation? A: It might be epimerization .[2] Iridoids can undergo mutarotation or epimerization at the C-7 position under alkaline conditions or extreme heat.[1][2] Check your pH. If pH > 7, adjust to pH 6.[2]

Q4: How do I recover Loganic Acid from a degraded solution? A: You cannot. Once the glycosidic bond is cleaved, the aglycone is unstable and irreversibly alters. You must prepare a fresh standard.

References

-

Iridoid Glycoside Stability & Chemistry

-

Enzymatic Hydrolysis Mechanism

-

General Hydrolysis Kinetics of Glycosides

-

Beta-Glucosidase Activity in Plant Extracts

Sources

- 1. Loganic acid - Wikipedia [en.wikipedia.org]

- 2. Loganic Acid | C16H24O10 | CID 89640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. LOGANIC ACID CAS#: 22255-40-9 [m.chemicalbook.com]

- 5. Loganic Acid, an Iridoid Glycoside Extracted from Cornus mas L. Fruits, Reduces of Carbonyl/Oxidative Stress Biomarkers in Plasma and Restores Antioxidant Balance in Leukocytes of Rats with Streptozotocin-Induced Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Engineering a highly active thermophilic β-glucosidase to enhance its pH stability and saccharification performance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Iridoid Glycoside Separation

Introduction: The successful separation and purification of iridoid glycosides like loganic acid, loganin, and secologanin are critical for research in phytochemistry, pharmacology, and drug development. Their structural similarities pose significant chromatographic challenges. This guide provides in-depth technical assistance, troubleshooting advice, and validated protocols to help researchers navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural and chemical differences between loganic acid, loganin, and secologanin that influence their separation?

A: Understanding the subtle structural differences is the cornerstone of developing a successful separation strategy. While all three are iridoid glycosides, their key distinctions lie in their functional groups, which directly impact their polarity and acidity.

-

Loganic Acid: As its name implies, loganic acid possesses a carboxylic acid group (-COOH). This makes it the most acidic and, in many reversed-phase systems, the most polar of the three. Its retention is highly dependent on the pH of the mobile phase.

-

Loganin: Loganin is the methyl ester of loganic acid. The carboxylic acid is replaced by a methyl ester group (-COOCH₃), making it less polar than loganic acid.

-

Secologanin: Secologanin is an aldehyde, containing a -CHO group. It is structurally distinct from the others due to the opening of the cyclopentane ring, which also influences its polarity and chemical reactivity.

These differences in polarity (Loganic Acid > Loganin > Secologanin, generally in reversed-phase systems) and the ionizable nature of loganic acid are the primary handles we exploit for chromatographic separation.

Q2: I am starting a new project. What is the recommended initial approach for separating these three compounds?

A: For analytical purposes, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most robust and common starting point. A C18 column is the workhorse for this application due to its versatility and wide availability.

A generic starting point would be a gradient elution using a water/acetonitrile mobile phase. The key is to incorporate a small amount of acid (e.g., 0.1% formic acid or acetic acid) into the mobile phase. This is critical for two reasons:

-

Suppressing Ionization: The acid ensures that the carboxylic acid group on loganic acid is protonated (-COOH), not deprotonated (-COO⁻). This minimizes peak tailing and provides sharp, symmetrical peaks.

-

Improving Peak Shape: The acidic mobile phase generally leads to better peak shapes for all three analytes.

A logical workflow for method development is outlined below.

Caption: Workflow for RP-HPLC Method Development.

Troubleshooting Guide

Issue 1: Poor resolution between loganin and secologanin.

Cause: Loganin and secologanin often have very similar retention times in standard C18 columns due to their comparable polarities.

Solutions:

-

Decrease Gradient Slope: A shallower gradient (e.g., changing from a 5-40% B in 20 min to 5-40% B in 40 min) increases the time the analytes spend in the "optimal" mobile phase composition for their separation, thereby improving resolution.

-

Lower the Temperature: Reducing the column temperature (e.g., from 30°C to 25°C) can sometimes enhance selectivity between closely eluting peaks.

-

Change the Organic Modifier: If acetonitrile doesn't provide adequate resolution, switching to methanol can alter selectivity. Methanol is a weaker solvent than acetonitrile and interacts differently with the stationary phase, which can change the elution order or spacing of peaks.

-

Try a Different Stationary Phase: If modifying the mobile phase is insufficient, a column with a different selectivity is the next logical step. A Phenyl-Hexyl column, for instance, offers pi-pi interactions which can help differentiate the aromatic rings in the analytes, potentially providing the needed resolution.

Issue 2: Loganic acid peak is broad or tailing.

Cause: This is almost always due to the partial ionization of the carboxylic acid group on loganic acid. If the mobile phase pH is close to the pKa of loganic acid, both the protonated and deprotonated forms will exist, leading to poor peak shape.

Solutions:

-

Ensure Sufficiently Acidic Mobile Phase: The most direct solution is to lower the mobile phase pH. A concentration of 0.1% formic acid (pH ~2.7) or 0.1% trifluoroacetic acid (TFA) (pH ~2) is usually sufficient to fully protonate the carboxylic acid.

-

Check Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to pH drift. Ensure the acid modifier is accurately measured and present in both the aqueous (A) and organic (B) phases.

-

Column Health: An old or contaminated column can also contribute to peak tailing. Perform a column wash or replace the column if necessary.

Issue 3: I need to purify these compounds for further experiments (Preparative Scale). How do I scale up from my analytical method?

Cause: Scaling up from an analytical to a preparative scale requires adjustments to flow rate, injection volume, and column size to handle the increased sample mass.

Solutions:

-

Column Selection: Choose a preparative column with the same stationary phase chemistry and particle size as your analytical column. The internal diameter should be significantly larger (e.g., 21.2 mm or 50 mm).

-

Scale Flow Rate: The flow rate should be scaled geometrically based on the cross-sectional area of the columns. The formula is:

-

Flow Rate (Prep) = Flow Rate (Analytical) x [ (ID (Prep) / ID (Analytical))² ]

-

For example, scaling from a 4.6 mm ID column at 1 mL/min to a 21.2 mm ID column: 1 mL/min * [ (21.2 / 4.6)² ] ≈ 21.2 mL/min.

-

-

Injection Volume: The injection volume can be increased, but you must first perform a loading study to determine the maximum amount of sample that can be injected without sacrificing resolution (column overload).

-

Gradient Adjustment: The gradient time should also be scaled proportionally to the flow rate to maintain the same separation profile.

Protocols & Data

Protocol 1: Analytical RP-HPLC for Separation of Loganic Acid, Loganin, and Secologanin

-

Instrumentation: Standard HPLC system with UV detector.

-

Column: C18, 4.6 x 250 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

-

Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 240 nm.

-

Injection Volume: 10 µL.

-

Gradient Program:

Time (min) %A %B 0.0 95 5 25.0 60 40 28.0 5 95 30.0 5 95 30.1 95 5 | 35.0 | 95 | 5 |

Physicochemical Properties Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Group | Relative Polarity (RP-HPLC) |

| Loganic Acid | C₁₆H₂₄O₁₀ | 376.36 | Carboxylic Acid | Highest |

| Loganin | C₁₇H₂₆O₁₀ | 390.38 | Methyl Ester | Medium |

| Secologanin | C₁₇H₂₄O₁₀ | 388.37 | Aldehyde | Lowest |

References

-

Separation of Loganin, Loganic Acid, and Other Compounds from Lonicera japonica by HPLC. This study provides a foundational HPLC method for separating these compounds from a natural source. Journal of Chromatographic Science, Oxford University Press. Available at: [Link]

-

Iridoids: A Review of Their Chemistry, Bioactivity, and Synthesis. A comprehensive review that discusses the chemical properties of iridoids, which is essential for understanding their separation behavior. Natural Product Reports, Royal Society of Chemistry. Available at: [Link]

-

HPLC Method Development and Validation for Herbal Drugs. This resource offers general principles for developing and validating HPLC methods for natural products, which is directly applicable to the separation of iridoid glycosides. Pharmaceutical Technology. Available at: [Link]

Technical Support Center: Loganic Acid Stability During Drying

Introduction

Welcome to the technical support guide for the preservation of loganic acid. Loganic acid is a vital iridoid glycoside with significant therapeutic potential, noted for its anti-inflammatory, antioxidant, and hepatoprotective properties[1][2][3]. As researchers and drug development professionals, obtaining a stable, potent, dried extract is a critical step in your workflow. However, the chemical structure of loganic acid—specifically its ester and glycosidic bonds—renders it susceptible to thermal and hydrolytic degradation during the drying process.

This guide is designed to address the common challenges encountered when drying loganic acid-rich extracts. It provides in-depth, cause-and-effect explanations for experimental choices, troubleshooting guidance in a direct Q&A format, and validated protocols to ensure the integrity of your final product.

Troubleshooting & FAQs

Q1: I'm observing a significant loss of loganic acid in my extract after conventional hot-air oven drying. What is the primary cause?

A1: The primary cause is thermal degradation. Loganic acid is a heat-sensitive molecule.[4] Conventional hot-air drying, even at seemingly moderate temperatures (e.g., 50-60°C), provides sufficient thermal energy over a prolonged period to induce hydrolysis of the ester and glycosidic linkages in the loganic acid structure.[4] This process is accelerated by the presence of residual water in the extract. The hot air flow also creates an environment conducive to oxidation, further contributing to the degradation of bioactive compounds.[4]

The core issue is the combination of heat and extended exposure time. High temperatures directly break down the molecule, leading to a loss of potency and the formation of unwanted degradation products.

To visualize the problem, consider the basic degradation pathway:

Caption: Primary degradation pathway for Loganic Acid.

Q2: What is the most reliable drying method to maximize the preservation of loganic acid?

A2: Freeze-drying (lyophilization) is widely considered the gold standard for preserving heat-sensitive compounds like loganic acid.[4] This method operates on the principle of sublimation, where frozen water in the material is converted directly into vapor under a deep vacuum, completely bypassing the liquid phase.

Causality: By keeping the product frozen (typically below -40°C) during the primary drying phase, the thermal energy is insufficient to cause degradative chemical reactions.[5] This results in a highly preserved final product with minimal loss of loganic acid and other bioactive components. While it is the most expensive and time-consuming option, it yields the highest quality product, making it ideal for high-value research and pharmaceutical applications.[6]

Q3: My lab doesn't have a freeze-dryer. What is a suitable and more accessible alternative?

A3: Vacuum oven drying at a low temperature is an excellent and more accessible alternative. By significantly reducing the pressure inside the oven, the boiling point of water is lowered. This allows for efficient evaporation and drying at much lower temperatures than required at atmospheric pressure, thereby minimizing thermal degradation.[6][7]

Expert Insight: The key is the interplay between vacuum and temperature. A good starting point is to maintain a temperature of 40-50°C under the highest vacuum your system can achieve. This approach is significantly gentler than conventional hot-air drying and can yield high recovery rates for loganic acid.[4] It strikes a balance between efficacy, cost, and preservation of the target compound.[8][9]

Q4: We need to produce a large volume of powdered extract. Is spray drying a viable option for loganic acid?

A4: Yes, spray drying can be a viable option , but it requires careful process optimization. Spray drying involves atomizing a liquid feed into fine droplets that are rapidly dried in a stream of hot gas.[10]

The Protective Mechanism: Although the inlet air temperature can be high (e.g., 140-180°C), the actual exposure time for each droplet is mere seconds.[11] During this brief period, the rapid evaporation of water creates a cooling effect on the particle itself, keeping the core temperature of the product significantly lower than the inlet air temperature.[10][12] This rapid, short-duration process makes it suitable for many heat-sensitive materials.[10]

Critical Consideration: Success with spray drying hinges on optimizing parameters like inlet/outlet temperature, feed rate, and the use of protective carrier agents (excipients) like maltodextrin or gum arabic.[11][13] These excipients encapsulate the active compound, providing an additional layer of thermal protection.[13]

Decision Guide: Selecting a Drying Method

To assist in your experimental design, the following flowchart provides a logical path for selecting the appropriate drying technique based on common laboratory constraints and objectives.

Caption: Decision workflow for selecting an appropriate drying method.

Comparative Analysis of Recommended Drying Methods

The table below summarizes the key operational parameters and expected outcomes for the three recommended drying methods.

| Parameter | Freeze-Drying (Lyophilization) | Low-Temperature Vacuum Drying | Spray Drying |

| Operating Principle | Sublimation | Low-pressure evaporation | Rapid evaporation from atomized droplets |

| Typical Temperature | -40°C to 25°C (Product Temp)[5][14] | 40°C to 50°C[4] | 120°C to 180°C (Inlet Air)[11] |

| Pressure | Very Low (<0.1 mbar) | Low (Vacuum) | Atmospheric |

| Processing Time | Long (24-72+ hours)[14] | Moderate (8-24 hours) | Very Short (seconds)[10] |

| Loganic Acid Retention | Excellent (>98%) | Very Good (>90%) | Good to Very Good (85-95% with optimization) |

| Capital Cost | High | Medium | High |

| Best For | High-purity standards, final formulations, sensitive biologics | General lab use, pilot batches, moderate volumes | Large-scale production, microencapsulation |

Experimental Protocols

Protocol 1: Optimized Freeze-Drying Cycle for Loganic Acid Extract

This protocol is designed to maximize the stability and recovery of loganic acid from an aqueous or hydroalcoholic extract.

Objective: To dry a loganic acid-rich extract while maintaining >98% purity of the target compound.

Methodology:

-

Sample Preparation: Pre-concentrate the liquid extract if necessary. Filter the final solution through a 0.22 µm filter to remove particulates. Dispense the solution into lyophilization vials or trays, ensuring the product depth does not exceed 1-2 cm for uniform drying.

-

Freezing Step:

-

Load samples onto the freeze-dryer shelves at ambient temperature.

-

Ramp the shelf temperature down to -45°C at a rate of 0.5°C/min.[15]

-

Hold at -45°C for at least 3 hours to ensure complete and uniform freezing of the product. This step is critical for forming a proper ice crystal structure conducive to sublimation.

-

-

Primary Drying (Sublimation):

-

Turn on the vacuum pump and reduce the chamber pressure to ≤100 mTorr (0.133 mbar).

-

Once the vacuum is stable, ramp the shelf temperature to -20°C. The product temperature (measured by a probe) will remain much lower due to evaporative cooling.

-

Hold these conditions for 12-48 hours, depending on the sample volume and concentration. Primary drying is complete when the product temperature begins to rise and approach the shelf temperature, indicating that most of the ice has sublimated.

-

-

Secondary Drying (Desorption):

-

To remove residual bound water, ramp the shelf temperature to 25°C at a slow rate of 0.2°C/min.[5]

-

Hold at 25°C under full vacuum for an additional 4-8 hours.

-

-

Cycle Completion:

-

Break the vacuum with an inert gas like nitrogen.

-

Immediately cap vials or transfer the dried powder to a desiccator to prevent moisture reabsorption. Store the final product at -20°C.[16]

-

Protocol 2: HPLC-UV Method for Quantification of Loganic Acid Degradation

This self-validating protocol allows you to precisely measure the concentration of loganic acid before and after drying to calculate the percentage of degradation.

Objective: To quantify loganic acid content in pre- and post-dried extracts using a reliable and reproducible HPLC-UV method.

Instrumentation and Conditions:

-

HPLC System: Standard HPLC with a UV/Vis or PDA detector.[17]

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[18]

-

Mobile Phase: Isocratic elution using a filtered and degassed solution of 0.1% Phosphoric Acid in Water : Acetonitrile (85:15 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 234 nm (the λmax for loganic acid).[16]

-

Injection Volume: 10 µL.

Methodology:

-

Standard Preparation:

-

Prepare a stock solution of pure loganic acid standard (e.g., 1000 µg/mL) in methanol or mobile phase.

-

Perform serial dilutions to create a calibration curve with at least five concentration levels (e.g., 10, 25, 50, 100, 250 µg/mL).

-

-

Sample Preparation:

-

Pre-Drying Sample: Take a precise volume of the initial liquid extract. Dilute it with the mobile phase to an expected concentration that falls within the range of your calibration curve. Filter through a 0.45 µm syringe filter.

-

Post-Drying Sample: Accurately weigh a known amount of the dried powder. Dissolve it in a precise volume of mobile phase. Sonicate for 10 minutes to ensure complete dissolution. Filter through a 0.45 µm syringe filter.

-

-

Analysis:

-

Inject the standards in duplicate to generate a linear calibration curve (Concentration vs. Peak Area). The R² value should be >0.999.

-

Inject the prepared pre- and post-drying samples in triplicate.[19]

-

-

Calculation:

-

Use the regression equation from the calibration curve to determine the concentration of loganic acid in your samples.

-

Calculate the initial total mass of loganic acid (in mg) in the liquid extract before drying.

-

Calculate the final total mass of loganic acid (in mg) in the entire batch of dried powder.

-

Degradation (%) = [1 - (Final Mass / Initial Mass)] * 100

-

References

-

Comparison of Traditional and Novel Drying Techniques and Its Effect on Quality of Fruits, Vegetables and Aromatic Herbs. PMC. Available from: [Link]

-

A review of drying methods for improving the quality of dried herbs. Taylor & Francis Online. Available from: [Link]

-

FUNDAMENTAL DRYING TECHNIQUES APPLIED IN FOOD SCIENCE AND TECHNOLOGY. DergiPark. Available from: [Link]

-

Spray-Drying Performance and Thermal Stability of L-ascorbic Acid Microencapsulated with Sodium Alginate and Gum Arabic. PMC. Available from: [Link]

- Advance Drying Technology for Heat Sensitive Products. [No Source Found].

-

Home Drying Foods. Utah State University Extension. Available from: [Link]

-

Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Longdom Publishing. Available from: [Link]

-

The Analysis of a Broad Range of Organic Acids by HPLC with UV Detection. ResearchGate. Available from: [Link]

-

Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Semantic Scholar. Available from: [Link]

- Application of spray drying for preservation of lactic acid starter cultures: A review. [No Source Found].

-

Highly Sensitive Analysis of Organic Acids by HPLC-UV. SCION Instruments. Available from: [Link]

-

HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. SciSpace. Available from: [Link]

-

Formulation Screening and Freeze-Drying Process Optimization of Ginkgolide B Lyophilized Powder for Injection. ResearchGate. Available from: [Link]

-

The proposed fragmentation pathway of loganic acid. ResearchGate. Available from: [Link]

-

How Does Spray Drying Improve Active Ingredient Stability?. Patsnap. Available from: [Link]

- Freeze-drying – a manufacturing approach to increase the stability of in vitro diagnostic (IVD) assays. [No Source Found].

-

From Spray Drying to DP — Managing Particles for Optimal Delivery to the Lungs. Experic. Available from: [Link]

-

Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Lactic Acid) and Its Copolymers with Poly(Hexylene Succinate). MDPI. Available from: [Link]

-

Freeze-Drying and Convective Drying of the Underutilized Red Seaweed Sarcodiotheca gaudichaudii: A Comparative Study on Key Chemical Parameters and Biological Activities. MDPI. Available from: [Link]

- EFFICIENCY OF VACUUM DRIED METHOD ON PHYSICAL, ORGANOLEPTIC AND VIABILITY PROPERTIES OF LACTIC ACID BACTERIA SYNBIOTICS. [No Source Found].

-

Freeze-drying cycle parameter considerations in relation to formulation characteristics for lyobeads. YouTube. Available from: [Link]

-

Loganic Acid. PubChem. Available from: [Link]

-

Developing an Optimized Transferrable Lyophilization Cycle with MicroFD. YouTube. Available from: [Link]

-

loganic acid. The Good Scents Company. Available from: [Link]

- Spray drying to enable new inhaled drug products. [No Source Found].

-

Loganic acid. Biopurify. Available from: [Link]

-

Loganic Acid, an Iridoid Glycoside Extracted from Cornus mas L. Fruits, Reduces of Carbonyl/Oxidative Stress Biomarkers in Plasma and Restores Antioxidant Balance in Leukocytes of Rats with Streptozotocin-Induced Diabetes Mellitus. PubMed. Available from: [Link]

-

Thermal Degradation of Long Chain Fatty Acids. PubMed. Available from: [Link]

-

EFFICIENCY OF VACUUM DRIED METHOD ON PHYSICAL, ORGANOLEPTIC AND VIABILITY PROPERTIES OF LACTIC ACID BACTERIA SYNBIOTICS. Universitas Diponegoro E-Journals. Available from: [Link]

-

Efficiency of vacuum dried method on physical, organoleptic and viability properties of lactic acid bacteria synbiotics. ResearchGate. Available from: [Link]

Sources

- 1. apexbt.com [apexbt.com]

- 2. CAS 22255-40-9 | Loganic acid [phytopurify.com]

- 3. Loganic Acid, an Iridoid Glycoside Extracted from Cornus mas L. Fruits, Reduces of Carbonyl/Oxidative Stress Biomarkers in Plasma and Restores Antioxidant Balance in Leukocytes of Rats with Streptozotocin-Induced Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. biofortuna.com [biofortuna.com]

- 6. eprints.undip.ac.id [eprints.undip.ac.id]

- 7. ojafr.com [ojafr.com]

- 8. scholar.undip.ac.id [scholar.undip.ac.id]

- 9. researchgate.net [researchgate.net]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Spray-Drying Performance and Thermal Stability of L-ascorbic Acid Microencapsulated with Sodium Alginate and Gum Arabic - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. How Does Spray Drying Improve Active Ingredient Stability? [eureka.patsnap.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. caymanchem.com [caymanchem.com]

- 17. longdom.org [longdom.org]

- 18. scispace.com [scispace.com]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Resolving co-elution issues of loganic acid in complex extracts

Ticket ID: #LA-IRIDOID-001 Status: Open for Resolution Assigned Specialist: Senior Application Scientist[1][2]

Case Intake: The Chemistry of the Problem

User Query: "I am analyzing plant extracts (Gentiana/Lonicera) for Loganic Acid. It elutes near the void volume on my C18 column and co-elutes with sugars and other polar iridoids. Quantitation is impossible.[2] How do I fix this?"

Scientist's Analysis: The root cause of your co-elution is a mismatch between the analyte's physicochemical properties and the separation mechanism. Loganic acid is an iridoid glycoside possessing a carboxylic acid moiety.[2][3][4]

-

High Polarity: With a LogP of approximately -2.4, it prefers the aqueous mobile phase over the hydrophobic C18 stationary phase.

-

Ionization State (pKa ~4.5): At neutral or slightly acidic pH (pH 4-6), the carboxylic acid deprotonates to its carboxylate anion (

).[1][2] Anionic species are unretained on standard C18 columns, causing them to "dump" at the solvent front (

To resolve this, we must either force the molecule into a neutral state (Reverse Phase) or switch to a mechanism that retains polar species (HILIC).[1][2]

Chromatographic Solutions (The Fix)

Strategy A: Optimized Reverse Phase (RPLC)

Best for: Routine QC, UV detection, and when HILIC is unavailable.[1][2]

The Mechanism: You must suppress ionization. By lowering the mobile phase pH to < 2.5 (2 units below pKa), you force loganic acid into its neutral, protonated form (

Protocol #1: The "Acid Suppression" Method

| Parameter | Setting | Rationale |

| Column | C18-AQ (Aqueous Stable) or Polar-Embedded C18 | Prevents "phase collapse" in high aqueous conditions (95%+ water) required to retain polar iridoids.[1][2] |

| Mobile Phase A | 0.1% - 0.2% Phosphoric Acid (H3PO4) in Water | Stronger acid than formic; ensures pH ~2.0 for full protonation.[1][2] |

| Mobile Phase B | Acetonitrile (ACN) | Sharper peaks than Methanol for iridoids.[2] |

| Gradient | 0-5 min: 1-5% B (Isocratic hold) 5-20 min: 5% → 25% B | The initial low-organic hold is critical to separate Loganic Acid from the void volume sugars.[1][2] |

| Flow Rate | 1.0 mL/min (HPLC) / 0.4 mL/min (UHPLC) | Standard.[1][2] |

| Temperature | 30°C - 35°C | Slightly elevated T improves mass transfer for glycosides.[1][2] |

Critical Warning: Do not use Phosphoric Acid with Mass Spectrometry (MS). It is non-volatile and will ruin your source. For LC-MS RPLC, use 0.1% Formic Acid, but expect lower retention than with Phosphoric Acid.[1][2]

Strategy B: HILIC (Hydrophilic Interaction Liquid Chromatography)

Best for: LC-MS analysis, complex matrices, and maximum retention.[1][2]

The Mechanism: HILIC uses a polar stationary phase and a high-organic mobile phase.[5] Water forms a stagnant layer on the silica surface. Loganic acid partitions into this water layer.[2]

Protocol #2: The "Polar Retention" Method

| Parameter | Setting | Rationale |

| Column | Amide or Zwitterionic HILIC | Amide phases interact via hydrogen bonding with the glucose moiety of loganic acid.[1][2] |

| Mobile Phase A | 10 mM Ammonium Acetate (pH 5.[2]0) in 90:10 ACN:Water | High organic starting condition initiates HILIC mechanism.[2] |

| Mobile Phase B | 10 mM Ammonium Acetate (pH 5.[2]0) in Water | The "strong" solvent in HILIC is water.[5][6] |

| Gradient | 95% A → 60% A over 15 mins | Increasing water content elutes the analyte. |

| Detection | ESI-MS (Negative Mode) | HILIC's high organic content boosts desolvation efficiency, increasing sensitivity by 10-50x over RPLC.[1][2] |

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct separation mode based on your specific constraints.

Figure 1: Method Development Decision Tree. Selects the optimal chromatographic mode based on detection limits and available hardware.

Sample Preparation: Cleaning the Matrix

Direct injection of crude extracts often leads to co-elution because sugars (glucose, sucrose) are present in massive excess (1000x) relative to loganic acid.[1][2]

Protocol #3: Solid Phase Extraction (SPE)

-

Cartridge: C18 (500 mg bed).[2]

-

Conditioning: 3 mL Methanol followed by 3 mL Water (acidified to pH 2).

-

Loading: Dissolve extract in water (pH 2). Load slowly.

-

Why pH 2? To protonate loganic acid so it sticks to the C18 cartridge. If you load at neutral pH, loganic acid will pass through with the sugars.

-

-

Wash: 5 mL Water (pH 2).

-

Result: Sugars and polar salts are washed away. Loganic acid remains bound.[2]

-

-

Elution: 3 mL 20-30% Methanol.

Detection & Validation

UV Specificity:

Loganic acid has an absorption maximum (

-

Issue: This is a non-specific region where many organic acids and phenolics absorb.

-

Validation: Use a Diode Array Detector (DAD) to check peak purity.[2][7] The spectrum should show a smooth curve peaking at 238 nm without shoulders.

MS Specificity (Preferred):

-

Ionization: ESI Negative Mode (

).[1][2] -

Target Ion:

375 -

Fragment:

213 (Loss of glucose moiety,

Troubleshooting FAQs

Q1: I am using C18 with 0.1% Formic Acid, but the peak is splitting. A: 0.1% Formic acid yields a pH of ~2.7. This is close to the pKa of loganic acid. The split peak represents the equilibrium between the ionized and non-ionized forms. Solution: Switch to 0.1% Trifluoroacetic acid (TFA) or Phosphoric acid (if using UV) to drop pH < 2.0.[1][2]

Q2: My loganic acid peak is broad and tailing on HILIC. A: This is usually due to a sample solvent mismatch. If you dissolve your sample in 100% water and inject it into a high-ACN HILIC mobile phase, the water disrupts the partitioning layer. Solution: Dissolve your sample in 50:50 ACN:Water (or higher ACN if solubility permits).[2]

Q3: Can I separate Loganic Acid from Loganin? A: Yes. Loganin is the methyl ester of loganic acid. It is significantly less polar.[2] On a C18 column, Loganic Acid elutes first (2-4 min), while Loganin elutes later (10-15 min).[1][2] If they co-elute, your gradient is starting with too much organic solvent.[2] Start at 1-3% B.[1][2]

References

-

PubChem. (n.d.).[2] Loganic Acid (CID 89640).[1][2] National Center for Biotechnology Information.[2] Retrieved February 10, 2026, from [Link][1][2]

-

Zając, A., et al. (2021).[2] Physicochemical Characterization of the Loganic Acid—IR, Raman, UV-Vis and Luminescence Spectra Analyzed in Terms of Quantum Chemical DFT Approach. Molecules, 26(22), 7027.[1][2][8] [Link]

-

Agilent Technologies. (2018).[2] Hydrophilic Interaction Chromatography (HILIC) Method Development and Troubleshooting. Technical Overview. [Link]

-

He, Z., et al. (2015).[1][2] Determination of loganic acid, chiratin, and loganin in Dipsaci Radix. Chinese Traditional and Herbal Drugs.[9][10] [Link]

Sources

- 1. Loganic acid - Wikipedia [en.wikipedia.org]

- 2. Loganic Acid | C16H24O10 | CID 89640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. LOGANIC ACID CAS#: 22255-40-9 [m.chemicalbook.com]

- 4. LOGANIC ACID | 22255-40-9 [chemicalbook.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. agilent.com [agilent.com]

- 7. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]

- 8. Physicochemical Characterization of the Loganic Acid-IR, Raman, UV-Vis and Luminescence Spectra Analyzed in Terms of Quantum Chemical DFT Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Improving Recovery Rates of Loganic Acid from Biological Fluids

Welcome to the technical support center for the analysis of loganic acid in biological matrices. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the extraction and quantification of loganic acid. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in scientific principles.

Introduction to Loganic Acid Bioanalysis

Loganic acid is an iridoid glycoside with a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1][2] Accurate quantification in biological fluids such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. However, its polar nature and potential for instability can present challenges in achieving high and reproducible recovery rates. This guide provides a comprehensive resource to troubleshoot and overcome these challenges.

Key Physicochemical Properties of Loganic Acid

Understanding the physicochemical properties of loganic acid is fundamental to developing effective extraction strategies.

| Property | Value | Implication for Extraction |

| Molecular Formula | C₁₆H₂₄O₁₀[3] | Indicates a relatively large and oxygen-rich molecule. |

| Molecular Weight | 376.36 g/mol [4] | --- |

| Polarity | High (LogP estimate: -2.411)[5] | Soluble in polar solvents like water, methanol, and ethanol.[2][3] Poorly soluble in nonpolar organic solvents. This dictates the choice of extraction technique, favoring methods suitable for polar compounds. |

| Acidity | Contains a carboxylic acid group.[4] | The charge state can be manipulated by adjusting the pH of the sample and extraction solvents to enhance retention on specific SPE phases or partitioning in liquid-liquid extraction. |

| Solubility | Soluble in water, DMSO, and ethanol.[2] | Provides options for reconstitution solvents and mobile phases in LC-MS analysis. |

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the extraction and analysis of loganic acid from biological fluids.

FAQ 1: I am experiencing low recovery of loganic acid from plasma. What are the likely causes and how can I improve it?

Low recovery from plasma is a frequent challenge. The primary culprits are often inefficient protein precipitation, suboptimal extraction solvent selection, or analyte loss during solvent evaporation.

Troubleshooting Low Recovery in Plasma:

-

Ineffective Protein Precipitation: Plasma proteins can bind to loganic acid, trapping it and preventing its extraction.

-

Recommendation: Protein precipitation is a critical first step.[6][7] While methanol is a common choice, acetonitrile is often more effective at precipitating a wider range of proteins.[7][8] A 3:1 or 4:1 ratio of cold acetonitrile to plasma is recommended.[7] For enhanced precipitation, consider acidification of the precipitation solvent (e.g., with 0.1-1% formic acid).[9]

-

Experimental Protocol: Protein Precipitation of Plasma Samples

-

To 100 µL of plasma in a microcentrifuge tube, add 300-400 µL of ice-cold acetonitrile containing 0.1% formic acid.

-

Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.

-

Incubate at -20°C for at least 20 minutes to facilitate complete protein precipitation.

-

Centrifuge at >10,000 x g for 10-15 minutes at 4°C.

-

Carefully collect the supernatant for further processing (direct injection, evaporation, or SPE).

-

-

-

-

Suboptimal Liquid-Liquid Extraction (LLE) Conditions: Due to its high polarity, loganic acid will not partition well into common nonpolar LLE solvents like hexane or dichloromethane.

-

Recommendation: If LLE is necessary, use more polar, water-immiscible solvents like ethyl acetate or a mixture of ethyl acetate and n-butanol.[10][11] Adjusting the pH of the aqueous phase to below the pKa of the carboxylic acid group (making it neutral) can improve partitioning into the organic phase. However, given the high polarity, LLE may still result in lower recovery compared to SPE.

-

-

Analyte Adsorption: Loganic acid can adsorb to the surfaces of glassware and plasticware, especially if the sample is highly concentrated or if there are residual active sites on the container surfaces.

-

Recommendation: Use silanized glassware or low-retention polypropylene tubes and pipette tips.

-

FAQ 2: My loganic acid recovery from urine is inconsistent. What factors should I consider?

The urine matrix is highly variable in composition, which can significantly impact extraction efficiency and analytical results.[12][13]

Troubleshooting Inconsistent Recovery in Urine:

-

Matrix Effects: Urine contains high concentrations of salts, urea, and other endogenous compounds that can interfere with the ionization of loganic acid in the mass spectrometer (ion suppression or enhancement).[12][14]

-

Recommendation: A simple "dilute and shoot" approach, where the urine sample is diluted with the initial mobile phase, can be effective in mitigating matrix effects.[14] A dilution factor of 1:5 to 1:10 is a good starting point. However, for lower concentration samples, this may lead to signals below the limit of quantification.[14] In such cases, Solid-Phase Extraction (SPE) is highly recommended for cleanup.[13]

-

-

pH Variability: The pH of urine can vary significantly, affecting the charge state of loganic acid and its retention on SPE sorbents.

-

Recommendation: Always adjust the pH of the urine sample before SPE. For reversed-phase or anion-exchange SPE, adjusting the pH to approximately 2-3 units below the pKa of loganic acid will ensure it is in its neutral form, enhancing retention on non-polar sorbents.

-

-

Enzymatic Degradation: Urine may contain enzymes that can degrade loganic acid.

-

Recommendation: Analyze urine samples as fresh as possible. If storage is necessary, freeze them at -80°C immediately after collection. Adding a broad-spectrum enzyme inhibitor may also be beneficial, though this should be validated to ensure it does not interfere with the analysis.

-

FAQ 3: Which Solid-Phase Extraction (SPE) sorbent is best for loganic acid?

The choice of SPE sorbent is critical for achieving high recovery and a clean extract.

SPE Sorbent Selection Guide:

| Sorbent Type | Retention Mechanism | Recommended Use for Loganic Acid |

| Reversed-Phase (e.g., C18, Polymeric) | Hydrophobic interactions | Suitable for retaining the less polar iridoid backbone of loganic acid.[15] The sample should be acidified to neutralize the carboxylic acid group to enhance retention. Polymeric sorbents can offer higher capacity and stability across a wider pH range.[16] |

| Anion Exchange (e.g., QMA, SAX) | Electrostatic interaction | Can be very effective for acidic compounds like loganic acid.[17] The sample should be loaded at a pH where the carboxylic acid is deprotonated (negatively charged). Elution is achieved with a solvent that disrupts the electrostatic interaction (e.g., by lowering the pH or using a high salt concentration). |

| Mixed-Mode (e.g., Reversed-Phase and Anion Exchange) | Combination of hydrophobic and electrostatic interactions | Offers high selectivity and can provide very clean extracts. The dual retention mechanism allows for more rigorous washing steps to remove interferences. |

-

Experimental Protocol: Generic SPE Method for Loganic Acid from Plasma (using a polymeric reversed-phase sorbent)

-

Pre-treat Plasma: Precipitate proteins as described in FAQ 1. Dilute the supernatant 1:1 with an acidic solution (e.g., 2% formic acid in water).

-

Condition Sorbent: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of acidified water (e.g., 0.1% formic acid).

-

Load Sample: Load the pre-treated sample onto the SPE cartridge.

-

Wash: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.

-